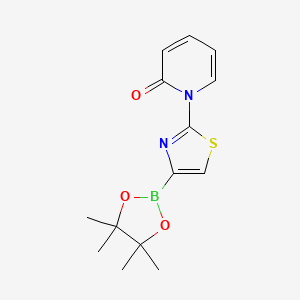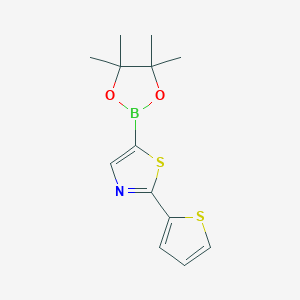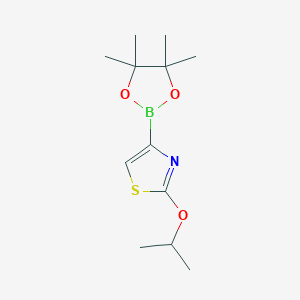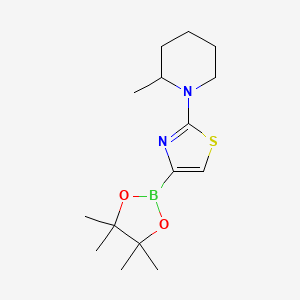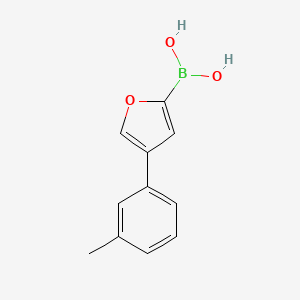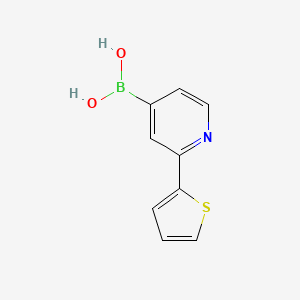
5-(2-Trifluoromethylphenyl)furan-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Trifluoromethylphenyl)furan-2-boronic acid (TFPFBA) is a boronic acid derivative of 5-(2-trifluoromethylphenyl)furan-2-ol, which is a useful synthetic building block in organic synthesis. It is used in a variety of chemical reactions, such as Suzuki-Miyaura cross-coupling, to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials. TFPFBA is also used in scientific research applications, such as enzyme inhibition and protein-ligand binding studies.
Aplicaciones Científicas De Investigación
5-(2-Trifluoromethylphenyl)furan-2-boronic acid is used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as cytochrome P450 and β-glucuronidase, and as a ligand in protein-ligand binding studies. It has also been used to study the structure and function of proteins, including G-protein-coupled receptors and histone-modifying enzymes.
Mecanismo De Acción
5-(2-Trifluoromethylphenyl)furan-2-boronic acid is an inhibitor of enzymes, such as cytochrome P450 and β-glucuronidase, by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from binding to its substrate, thus inhibiting its activity. In protein-ligand binding studies, this compound binds to the active site of the protein, which can then be used to study the structure and function of the protein.
Biochemical and Physiological Effects
This compound has been used in a variety of studies to investigate the biochemical and physiological effects of enzyme inhibition and protein-ligand binding. For example, it has been used to study the effects of cytochrome P450 inhibition on the metabolism of drugs, as well as the effects of protein-ligand binding on signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2-Trifluoromethylphenyl)furan-2-boronic acid in lab experiments is its high selectivity and specificity for enzymes and proteins. This makes it an ideal tool for studying the structure and function of enzymes and proteins. However, this compound is not always suitable for all types of experiments, as it can be toxic and may interfere with the activity of other enzymes and proteins.
Direcciones Futuras
There are a number of possible future directions for the use of 5-(2-Trifluoromethylphenyl)furan-2-boronic acid in scientific research. These include the use of this compound in drug design, as well as its use in studies of enzyme kinetics and protein-ligand binding. Additionally, this compound could be used to study the effects of enzyme inhibition and protein-ligand binding on signal transduction pathways. Furthermore, this compound could be used to study the effects of enzyme inhibition on the metabolism of drugs, as well as the effects of protein-ligand binding on drug efficacy. Finally, this compound could be used to investigate the effects of enzyme inhibition on the structure and function of proteins.
Métodos De Síntesis
5-(2-Trifluoromethylphenyl)furan-2-boronic acid is synthesized from 5-(2-trifluoromethylphenyl)furan-2-ol and boron trifluoride etherate (BF3·OEt2). The reaction proceeds through an SN2 mechanism, with the boron trifluoride etherate acting as a Lewis acid and the 5-(2-trifluoromethylphenyl)furan-2-ol as a nucleophile. The reaction is typically carried out in anhydrous dichloromethane at room temperature and yields a white solid product.
Propiedades
IUPAC Name |
[5-[2-(trifluoromethyl)phenyl]furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BF3O3/c13-11(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)12(16)17/h1-6,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOLYZRKTXWYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CC=C2C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

